molecular formula C23H38O2 B14687060 1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one CAS No. 28441-01-2

1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one

Cat. No.: B14687060
CAS No.: 28441-01-2
M. Wt: 346.5 g/mol
InChI Key: OBMYRLSDOSSIBN-UHFFFAOYSA-N
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Description

1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as a stabilizer in polymers and as an intermediate in pharmaceutical synthesis. The compound’s structure features a phenolic group substituted with tert-butyl groups, which enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one typically involves the alkylation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with nonan-1-one. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is widely used in scientific research due to its antioxidant properties. It is employed in:

    Chemistry: As a stabilizer in polymer chemistry to prevent degradation.

    Biology: In studies related to oxidative stress and its effects on biological systems.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with antioxidant properties.

    Industry: In the production of stabilizers for plastics and other materials

Mechanism of Action

The antioxidant activity of 1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals. This process involves the formation of a stable phenoxyl radical, which prevents further oxidative damage. The tert-butyl groups enhance the stability of the phenoxyl radical, making the compound an effective antioxidant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one stands out due to its unique combination of a long alkyl chain and a phenolic group with tert-butyl substitutions. This structure provides enhanced lipophilicity and stability, making it particularly effective in applications requiring long-term antioxidant protection .

Properties

CAS No.

28441-01-2

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)nonan-1-one

InChI

InChI=1S/C23H38O2/c1-8-9-10-11-12-13-14-20(24)17-15-18(22(2,3)4)21(25)19(16-17)23(5,6)7/h15-16,25H,8-14H2,1-7H3

InChI Key

OBMYRLSDOSSIBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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